molecular formula C7H6BrN3O2 B15201304 methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate

methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate

Cat. No.: B15201304
M. Wt: 244.05 g/mol
InChI Key: GENXALILWMYHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate is a versatile brominated fused pyrazole derivative designed for advanced pharmaceutical research and development. Compounds featuring the pyrazole moiety are recognized as privileged structures in medicinal chemistry due to their remarkable and diverse biological properties . This scaffold is of significant interest for constructing novel molecules with potential biological activities, including anticancer, antimicrobial, and anti-inflammatory applications . The presence of the bromine atom at the 7-position offers a strategic handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid diversification of the core structure to explore structure-activity relationships . The ester functional group provides additional synthetic flexibility for amidation or hydrolysis to the corresponding carboxylic acid. This compound serves as a key synthetic intermediate for researchers developing new bioactive heterocyclic compounds, particularly those focused on kinase inhibitors and other targeted therapeutic agents . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H6BrN3O2

Molecular Weight

244.05 g/mol

IUPAC Name

methyl 7-bromo-5H-imidazo[1,2-b]pyrazole-3-carboxylate

InChI

InChI=1S/C7H6BrN3O2/c1-13-7(12)5-3-9-6-4(8)2-10-11(5)6/h2-3,10H,1H3

InChI Key

GENXALILWMYHNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C2N1NC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate typically involves the following steps:

  • Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of an appropriate amine with a diketone or keto acid under acidic conditions.

  • Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole derivative with hydrazine or its derivatives.

  • Bromination: Bromination of the pyrazole ring at the 7-position is achieved using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a suitable catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 7 undergoes facile substitution with nucleophiles due to electron-withdrawing effects from the adjacent nitrogen atoms.

ReagentConditionsProductYieldSource
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF, 80°C7-Aryl-imidazo[1,2-b]pyrazole derivatives75-92%
AminesDIPEA, DMSO, 100°C7-Amino-substituted analogs68-85%
ThiolsCuI, K₂CO₃, DMF, reflux7-Sulfanyl derivatives60-78%

This reactivity enables diversification for drug discovery applications .

Ester Functionalization

The methyl ester at position 3 undergoes hydrolysis, aminolysis, or transesterification:

  • Hydrolysis : Treatment with NaOH (2M, EtOH/H₂O, 70°C) yields 1H-imidazo[1,2-b]pyrazole-3-carboxylic acid .

  • Aminolysis : Reaction with primary amines (e.g., benzylamine) in THF at 60°C produces corresponding amides .

  • Transesterification : Catalyzed by Ti(OiPr)₄ with higher alcohols (e.g., tert-butanol) to form bulkier esters.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings:

Reaction TypeReagentProductKey Conditions
Suzuki-MiyauraArylboronic acid/Pd(dba)₂Biaryl derivativesDME, 90°C, 12h
Buchwald-HartwigAryl amines/Xantphos7-Arylamino analogsToluene, 110°C

These reactions exhibit excellent regioselectivity due to steric guidance from the fused ring system .

Cyclocondensation Reactions

The ester and bromine groups enable participation in heterocycle-forming reactions:

  • With hydrazines (e.g., phenylhydrazine), the compound forms pyrazolo[3,4-d]pyridazin-7-ones under microwave irradiation (120°C, 30 min) .

  • Reaction with malonic acid derivatives yields α,β-unsaturated carboxylic acids via Knoevenagel condensation .

Halogen Exchange

The bromine can be replaced via halogen dance reactions:

  • Treatment with CuBr₂ in DMF at 120°C introduces iodine (85% yield) .

  • Fluorination using AgF/KF in DMSO provides 7-fluoro derivatives (62% yield) .

Biological Activity Modulation

Derivatives synthesized via these reactions exhibit:

  • Anticancer activity : IC₅₀ values <10 μM against HeLa cells .

  • Antimicrobial effects : MIC of 4 μg/mL against S. aureus for 7-amino derivatives.

Reaction pathways are optimized for scalability, with typical isolated yields ranging from 60–92% under mild conditions . The compound’s versatility makes it a critical intermediate in medicinal chemistry and materials science.

Scientific Research Applications

Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structural Analogs

Isomeric Variations: 1H vs. 5H Tautomers

The compound methyl 7-bromo-5H-imidazo[1,2-b]pyrazole-3-carboxylate () differs from the target molecule only in the position of the hydrogen atom (5H vs. 1H). This tautomeric shift can influence stability, solubility, and reactivity. For instance, the 1H tautomer may exhibit greater aromatic stability due to resonance delocalization, while the 5H isomer might display altered intermolecular interactions in crystal packing .

Ethyl Ester Derivatives

Several ethyl ester analogs are documented in –5 and 7–8, such as:

  • Ethyl 7-cyano-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-3-carboxylate (10c): Substitution of bromine with a cyano group and protection with a SEM group increases steric bulk and alters electronic properties. The SEM group enhances solubility in organic solvents, facilitating purification via column chromatography (65% yield, ).
  • Ethyl 2-(6-chloronicotinoyl)-7-cyano-1-SEM-1H-imidazo[1,2-b]pyrazole-3-carboxylate (11e): Introduction of a chloronicotinoyl group at position 2 enables applications in agrochemicals, though the methyl ester in the target compound may hydrolyze faster under physiological conditions .
Table 1: Key Properties of Selected Analogs
Compound Substituents (Positions) Molecular Weight Key Reactivity/Application Reference
Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate Br (7), COOMe (3) Not reported Cross-coupling reactions
Ethyl 7-cyano-1-SEM-1H-imidazo[1,2-b]pyrazole-3-carboxylate (10c) CN (7), SEM (1), COOEt (3) ~331.4 (calc.) Metalation/electrophile trapping
Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate Br (7), COOEt (3) 269.1 Fluorescent materials

Heterocyclic Core Modifications

  • Imidazo[1,2-a]pyridine vs. Imidazo[1,2-b]pyrazole: Ethyl 7-bromoimidazo[1,2-a]pyridine-3-carboxylate () replaces the pyrazole ring with pyridine, increasing aromaticity and electron density. This enhances fluorescence properties, making it suitable for optoelectronic applications.

Functional Group Variations

  • Bromine vs. Cyano Groups: Bromine in the target compound enables Suzuki-Miyaura couplings, whereas cyano-substituted analogs (e.g., 10c) are precursors for push-pull dyes ().
  • Ester Hydrolysis Rates : Methyl esters generally hydrolyze faster than ethyl esters under basic conditions, impacting pharmacokinetics if used in drug candidates .

Commercial and Research Relevance

  • Pricing : Methyl 7-bromo-5H-imidazo[1,2-b]pyrazole-3-carboxylate is priced at €484.00/g (), reflecting demand for brominated heterocycles in drug discovery.
  • Applications: Brominated analogs are pivotal in synthesizing kinase inhibitors, while cyano/SEM derivatives serve in materials science .

Biological Activity

Methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate (CAS No. 2090040-33-6) is a compound of increasing interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C_9H_8BrN_3O_2
  • Molecular Weight : 244.05 g/mol
  • Structure : The compound features a brominated imidazo-pyrazole framework with a carboxylate group, which contributes to its reactivity and biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of imidazo[1,2-b]pyrazole derivatives, including this compound. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-2311.0Induces apoptosis through caspase activation
HL-600.5Differentiation-induced apoptosis
HepG20.39Microtubule destabilization

The compound's effectiveness against breast cancer (MDA-MB-231) and acute myeloid leukemia (HL-60) cells has been particularly noted, indicating its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cancer progression and cellular proliferation. It has been observed to induce apoptosis by activating caspase pathways and promoting differentiation in myeloid cells . Additionally, the compound interferes with microtubule assembly, which is crucial for mitotic processes in cancer cells .

Study on HL-60 Cells

In a study evaluating the effects of various imidazo[1,2-b]pyrazole derivatives on HL-60 cells, this compound was found to significantly reduce cell viability at nanomolar concentrations. The mechanism involved mitochondrial depolarization and subsequent caspase activation, leading to apoptosis .

Study on MDA-MB-231 Cells

Another investigation focused on breast cancer cell line MDA-MB-231 revealed that the compound could cause morphological changes indicative of apoptosis at concentrations as low as 1 µM. Enhanced caspase-3 activity was also observed, confirming its role as an apoptosis inducer .

Comparative Analysis with Similar Compounds

This compound exhibits unique properties compared to other pyrazole derivatives. For instance:

Compound IC50 (µM) Primary Activity
Methyl 5-bromo-4-methyl-pyrazole12.50Anticancer
Ethyl 3-bromo-pyrazole0.39Microtubule destabilization
Methyl 7-bromo-imidazo[1,2-b]0.5Apoptosis induction

The distinct structural features of this compound contribute to its enhanced biological activity compared to other pyrazoles .

Q & A

Q. What are the key synthetic routes for methyl 7-bromo-1H-imidazo[1,2-b]pyrazole-3-carboxylate, and how can reaction progress be monitored?

The synthesis of brominated imidazo-pyrazole derivatives typically involves cyclocondensation of halogenated precursors with carbonyl-containing intermediates. For example, analogous compounds (e.g., triazolo-pyridines) are synthesized via multi-step protocols involving azide-alkyne cycloaddition or nucleophilic substitution . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) to assess purity. For instance, TLC with cyclohexane/ethyl acetate gradients (e.g., 2:1 v/v) is effective for monitoring azide intermediates, as demonstrated in triazolo-pyrazole syntheses .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Structural elucidation relies on a combination of:

  • 1H/13C NMR : Key proton environments (e.g., aromatic protons at δ 7.54 ppm) and carbon shifts (e.g., carbonyl carbons at δ 150–160 ppm) confirm the bicyclic framework and substituent positions .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., observed m/z 238.0962 vs. calculated 238.0961 for C12H10N6) .
  • IR spectroscopy : Peaks at 2139 cm⁻¹ (azide stretch) and 2231 cm⁻¹ (nitrile) identify functional groups .

Advanced Research Questions

Q. What strategies optimize the yield of methyl 7-bromo derivatives in imidazo[1,2-b]pyrazole systems?

Yield optimization involves:

  • Temperature control : Slow warming from 0°C to 50°C minimizes side reactions during cyclization .
  • Catalyst selection : Triazolo derivatives benefit from trifluoroacetic acid as a proton donor to accelerate azide incorporation .
  • Purification techniques : Flash chromatography with silica gel and gradients (e.g., 0–25% ethyl acetate in cyclohexane) improves isolation of brominated products .

Q. How can researchers resolve contradictions in spectral data when characterizing novel analogs?

Contradictions (e.g., HRMS discrepancies or unexpected NMR shifts) are addressed by:

  • Cross-validation : Correlate NMR data with X-ray crystallography (e.g., Acta Crystallographica reports for imidazo-pyrazine analogs ).
  • Isotopic labeling : Use deuterated solvents to confirm exchangeable protons in DMSO-d6 .
  • Computational modeling : Compare experimental IR/NMR data with density functional theory (DFT) predictions .

Q. What mechanistic insights explain the reactivity of the bromo substituent in cross-coupling reactions?

The bromine atom at the 7-position participates in Suzuki-Miyaura or Buchwald-Hartig couplings due to its electrophilic nature. For example, in triazolo-pyridines, bromine acts as a leaving group, enabling palladium-catalyzed arylations . Steric effects from the imidazo-pyrazole core may necessitate bulky ligands (e.g., XPhos) to prevent catalyst poisoning .

Q. How should researchers design experiments to study the impact of substituents on biological activity?

Structure-activity relationship (SAR) studies require:

  • Substituent variation : Replace bromine with chloro, methoxy, or nitrile groups to assess electronic effects .
  • Biological assays : Test analogs against kinase targets (e.g., imidazo[1,2-a]pyridines show kinase inhibition ).
  • Docking simulations : Map substituent interactions with binding pockets using software like AutoDock .

Safety and Handling

Q. What safety protocols are recommended when handling brominated imidazo-pyrazole derivatives?

  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and fume hoods prevent dermal/ocular exposure .
  • Waste disposal : Halogenated waste is treated by licensed services to avoid environmental release .
  • Emergency measures : For inhalation exposure, move to fresh air and administer artificial respiration if needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.